Z-Arg(NO2)-OH

Overview

Description

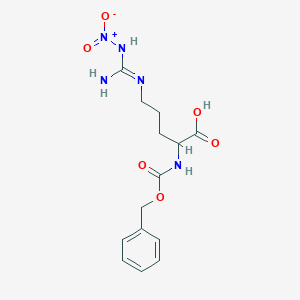

Z-Arg(NO2)-OH, also known as N-alpha-Carbobenzyloxy-Ng-nitro-L-arginine or Cbz-Arg(NO2)-OH, is a derivative of the amino acid arginine . It is primarily used in biochemical and pharmaceutical research .

Synthesis Analysis

Z-Arg(NO2)-OH is commonly used in peptide synthesis . Its mechanism of action involves its ability to react with other amino acids to form peptide bonds, which are essential for the synthesis of proteins and peptides .Molecular Structure Analysis

The molecular formula of Z-Arg(NO2)-OH is C14H19N5O6 . The exact mass is 353.133545 .Chemical Reactions Analysis

Z-Arg(NO2)-OH is used in the field of biochemistry for its ability to react with other amino acids to form peptide bonds .Physical And Chemical Properties Analysis

Z-Arg(NO2)-OH has a molecular weight of 353.3 . It is soluble in water or 1% acetic acid . The compound should be stored in a desiccated state at -20°C .Scientific Research Applications

Peptide Synthesis and Proteomics : Z-Arg(NO2)-OH plays a significant role in the synthesis of peptides, as evidenced in the study of corticotropin peptides. This research demonstrated the synthesis of an undecapeptide derivative related to the amino acid sequence of corticotropin, using Z-Arg(NO2)-OH as a key intermediate (Inouye & Watanabe, 1977).

Spectroscopy and Angular Momentum Studies : While not directly involving Z-Arg(NO2)-OH, related research in spectroscopy, particularly Zeeman quantum beat spectroscopy (ZQBS), explores angular momentum polarization effects in molecular collisions and photodissociation processes, which could be relevant in the broader context of studying Z-Arg(NO2)-OH related reactions (Brouard et al., 2009).

Gas Sensing Technology : Zirconium hydroxide, a compound that could potentially interact with Z-Arg(NO2)-OH in various chemical contexts, has been studied as a nitrogen dioxide sensor. This research highlights the significant changes in electronic and physical properties of zirconium hydroxide when exposed to nitrogen dioxide, a gas which could potentially be relevant in studies involving Z-Arg(NO2)-OH (Harris et al., 2017).

Nanostructure and Sensor Development : Research involving the synthesis of hierarchical ZnO nanosheet-nanorod architectures for hybrid NO2 sensor fabrication highlights the potential of using Z-Arg(NO2)-OH in the development of sensitive gas detection technologies. This kind of research might indirectly involve or benefit from compounds like Z-Arg(NO2)-OH in the development of advanced sensing materials (Wang et al., 2016).

Photocatalysis and Environmental Applications : The use of zinc oxide (ZnO) in photocatalysis for environmental applications, particularly in wastewater treatment, is another area of research that might intersect with studies involving Z-Arg(NO2)-OH. Modifications to ZnO, such as doping or surface modification, could potentially involve or affect the behavior of Z-Arg(NO2)-OH in related chemical processes (Kumar & Rao, 2015).

Surface Magnetism Studies : The study of surface ferromagnetism in hydrogenated-ZnO films, which involves the detection of (OH) bonds, might provide insights into the chemical behavior of Z-Arg(NO2)-OH in similar contexts, particularly regarding its interaction with OH groups (Li et al., 2011).

Mechanism of Action

Target of Action

Z-Arg(NO2)-OH, also known as N-α-benzyloxycarbonyl-L-arginine 4-nitroanilide, is a complex molecule that interacts with specific targets in the body. The primary targets of Z-Arg(NO2)-OH are proteases, specifically cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key physiological pathways .

Mode of Action

Z-Arg(NO2)-OH interacts with its targets, the cysteine proteases, by acting as a substrate for these enzymes . The compound is cleaved at the Arg-Arg bond, which is preferentially recognized by certain proteases . This cleavage results in the release of 4-nitroaniline, a molecule that can be detected and quantified, making Z-Arg(NO2)-OH useful in protease activity assays .

Biochemical Pathways

The action of Z-Arg(NO2)-OH primarily affects the proteolytic pathways in the body. By serving as a substrate for cysteine proteases, it influences the activity of these enzymes and, consequently, the processing of proteins they target . The downstream effects of this interaction can vary widely, as proteases are involved in numerous biological processes, including cell signaling, inflammation, apoptosis, and immune response .

Result of Action

The cleavage of Z-Arg(NO2)-OH by cysteine proteases results in the release of 4-nitroaniline . This molecule can be detected and quantified, allowing researchers to measure the activity of the proteases . Therefore, the primary result of Z-Arg(NO2)-OH’s action is the generation of a measurable signal that reflects protease activity.

Action Environment

The action, efficacy, and stability of Z-Arg(NO2)-OH can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with Z-Arg(NO2)-OH or the proteases it targets. For example, the activity of cysteine proteases, and thus the efficacy of Z-Arg(NO2)-OH as a substrate, can be affected by the redox environment and the presence of inhibitors or activators .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCSFNCKORLQG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Arg(NO2)-OH | |

CAS RN |

2304-98-5 | |

| Record name | N5-[Imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

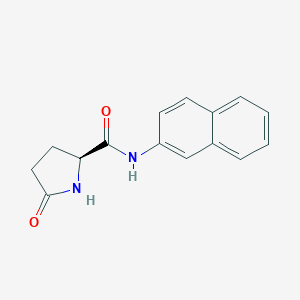

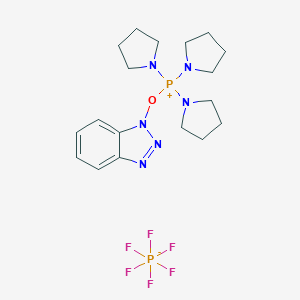

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)